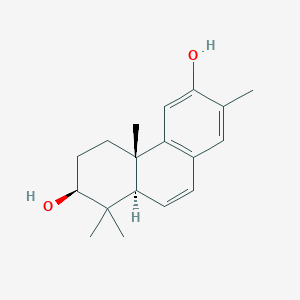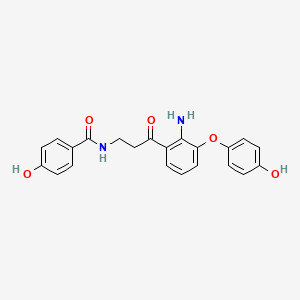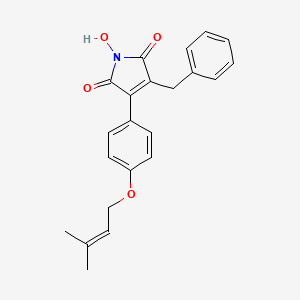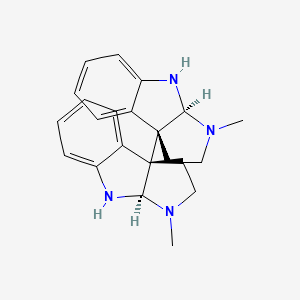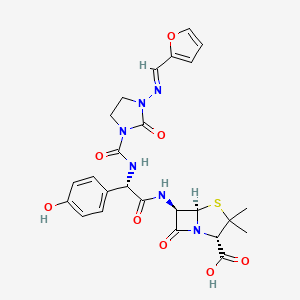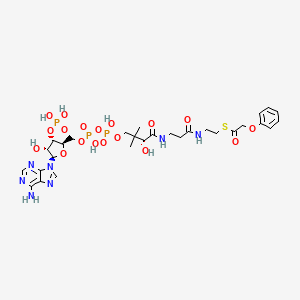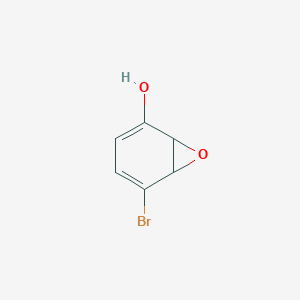
4-Bromophenol-2,3-epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenol-2,3-epoxide is an epoxide.
4-Bromophenol-2, 3-epoxide belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms).
Scientific Research Applications
Oxidation in Water Treatment
4-Bromophenol-2,3-epoxide is relevant in the context of water treatment. Studies have explored its oxidation kinetics and the formation of potentially harmful byproducts. For instance, Luo et al. (2019) investigated the oxidation of 2,4-bromophenol (a related compound) in water treatment, examining the formation of bromate and brominated polymeric products during UV/persulfate and UV/hydrogen peroxide processes. They highlighted the importance of understanding these reactions due to the enhanced toxicological effects of the byproducts compared to the bromophenols precursors (Luo et al., 2019).
Synthesis of Chemical Compounds
4-Bromophenol-2,3-epoxide is also significant in the synthesis of various chemical compounds. Li et al. (2014) reported on the regioselective synthesis of 2,3-dihydrobenzodioxepinone from 2-bromophenols and epoxides, utilizing palladium-catalyzed carbonylation. This highlights its role in facilitating complex chemical reactions (Li et al., 2014).
Interaction with Metal Complexes
The interaction of 4-Bromophenol-2,3-epoxide with metal complexes has been studied, particularly in the context of CO2 fixation. Ikiz et al. (2015) synthesized new ligands and their metal complexes, using them as catalysts for the chemical fixation of CO2 into cyclic carbonates using epoxides (Ikiz et al., 2015).
Antioxidant Properties
Research by Olsen et al. (2013) has shown that bromophenols, including compounds related to 4-Bromophenol-2,3-epoxide, exhibit antioxidant activity. They isolated bromophenols from the red algae Vertebrata lanosa and demonstrated their potent antioxidant effects in cellular assays (Olsen et al., 2013).
Photocatalytic Degradation
Absalan et al. (2017) investigated the photocatalytic degradation of bromophenol blue, a compound related to 4-Bromophenol-2,3-epoxide, using NiTiO3 nanoparticles under UV and visible light irradiation. Their study is significant for understanding the degradation processes of bromophenols in environmental contexts (Absalan et al., 2017).
Biochemical Reactions
Fretland and Omiecinski (2000) explored the role of epoxide hydrolases in biochemical reactions involving epoxides like 4-Bromophenol-2,3-epoxide. They discussed how these enzymes catalyze the hydration of epoxides to less reactive intermediates, highlighting the significance of these processes in biological systems (Fretland & Omiecinski, 2000).
properties
Product Name |
4-Bromophenol-2,3-epoxide |
|---|---|
Molecular Formula |
C6H5BrO2 |
Molecular Weight |
189.01 g/mol |
IUPAC Name |
5-bromo-7-oxabicyclo[4.1.0]hepta-2,4-dien-2-ol |
InChI |
InChI=1S/C6H5BrO2/c7-3-1-2-4(8)6-5(3)9-6/h1-2,5-6,8H |
InChI Key |
NIXDKVLCYSTGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2C(O2)C(=C1)Br)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-{[Benzyl(3-methanesulfonamido-2-methylphenyl)amino]methyl}phenoxy)phenoxy]acetic acid](/img/structure/B1246180.png)
![(2R,3R,4S)-2-({[(1S)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1246181.png)



